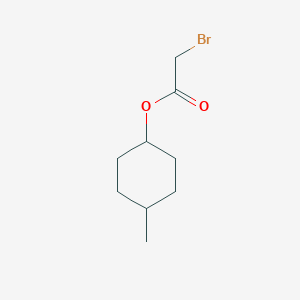
1-Octadecanol, aluminum salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. When combined with aluminum, it forms 1-Octadecanol, aluminum salt, a compound that finds applications in various industries due to its unique properties. This compound is typically used in the production of lubricants, resins, perfumes, and cosmetics .
Preparation Methods
1-Octadecanol is commercially prepared through two primary methods:
Ziegler Aluminum Alkyl Hydrolysis: This method involves the hydrolysis of aluminum alkyls, which are produced via the Ziegler process.
Catalytic Hydrogenation: This method involves the catalytic, high-pressure hydrogenation of stearic acid, followed by filtration and distillation.
Chemical Reactions Analysis
1-Octadecanol, aluminum salt undergoes various chemical reactions, including:
Scientific Research Applications
1-Octadecanol, aluminum salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Octadecanol, aluminum salt involves its interaction with various molecular targets and pathways:
Emollient Properties: It forms a barrier on the skin, preventing moisture loss and providing a smooth texture.
Surfactant Action: It reduces the surface tension of liquids, allowing for better mixing and emulsification.
Lubrication: It provides a smooth, slippery surface, reducing friction between moving parts.
Comparison with Similar Compounds
1-Octadecanol, aluminum salt can be compared with other similar compounds such as:
Cetyl Alcohol (1-Hexadecanol): Similar in structure but with a shorter carbon chain, making it less hydrophobic.
Behenyl Alcohol (1-Docosanol): Has a longer carbon chain, providing different physical properties such as higher melting point.
Stearic Acid: The carboxylic acid counterpart of 1-Octadecanol, used in similar applications but with different chemical properties.
Properties
CAS No. |
3985-81-7 |
|---|---|
Molecular Formula |
C54H111AlO3 |
Molecular Weight |
835.4 g/mol |
IUPAC Name |
aluminum;octadecan-1-olate |
InChI |
InChI=1S/3C18H37O.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h3*2-18H2,1H3;/q3*-1;+3 |
InChI Key |
CJJSDLFJDBSUJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCCCC[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![19-methoxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-8-one](/img/structure/B14156819.png)
![3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14156820.png)
![[2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-quinoxalinyl]phenylmethanone](/img/structure/B14156826.png)


![3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide](/img/structure/B14156843.png)
![3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B14156846.png)
![19-methoxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-8-one](/img/structure/B14156854.png)
![N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14156862.png)

![2-methyl-3-(3-methylphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14156885.png)


![[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14156916.png)
